molecular formula C12H16N2O4 B8641648 diethyl 2-((1H-pyrrol-1-ylamino)methylene)malonate

diethyl 2-((1H-pyrrol-1-ylamino)methylene)malonate

Cat. No. B8641648
M. Wt: 252.27 g/mol
InChI Key: FGNIBUDBUFYDDQ-UHFFFAOYSA-N
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Patent
US07173031B2

Procedure details

A mixture of N-aminopyrrole (575 mg, 7.0 mmol, commercially available) and diethyl ethoxymethylenemalonate (1.82 g, 8.4 mmol) was heated at 125° C. for 2 hours to give crude diethyl 2-((1H-pyrrol-1-ylamino)methylene)malonate. To this intermediate was added diphenyl ether (2 mL). The reaction was put under nitrogen and heated at 220° C. for 2 hours, while allowing the ethanol formed in the reaction to be distilled off. The reaction was cooled to room temperature and purified by silica gel flash chromatography (eluted with 100% CH2Cl2) to give the title compound (1.03 g, 71%) as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][N:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.C(O[CH:10]=[C:11]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:12]([O:14][CH2:15][CH3:16])=[O:13])C>>[N:2]1([NH:1][CH:10]=[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH:6]=[CH:5][CH:4]=[CH:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN1C=CC=C1
Step Two
Name
Quantity
1.82 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(C=CC=C1)NC=C(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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